molecular formula C14H14N2O2 B6386844 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid CAS No. 1258634-67-1

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386844
CAS No.: 1258634-67-1
M. Wt: 242.27 g/mol
InChI Key: ZZDAPYNFHTWZRP-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research. While direct studies on this specific isomer are limited, research on closely related 2-aminonicotinic acid derivatives reveals a broad spectrum of potential biological activities. Such compounds are frequently investigated as core scaffolds for developing novel therapeutic agents, with published studies indicating potent antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis . Furthermore, structurally similar molecules, such as those based on the amlexanox core, have been explored as inhibitors of key kinases like TBK1 and IKKε, which are implicated in metabolic disorders such as obesity and type 2 diabetes . The 2-aminonicotinate structure is also a valuable precursor for synthesizing more complex nitrogen-containing heterocycles, including pyrido[2,3-d]pyrimidine derivatives, which are important pharmacophores in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound for exploratory synthesis, scaffold development, and investigating structure-activity relationships in various biological targets.

Properties

IUPAC Name

2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDAPYNFHTWZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687045
Record name 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-67-1
Record name 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Arylhydrazone Intermediate Formation

The synthesis of 2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid may be initiated via the formation of a 3-oxo-2-(2,3-dimethylphenylhydrazono)propanal precursor, analogous to the arylhydrazone intermediates described in pyridazinone and nicotinate syntheses. Reacting 2,3-dimethylphenylhydrazine with a β-ketoaldehyde derivative under acidic conditions yields the hydrazone intermediate. This step is critical for establishing the aryl substitution pattern at position 5 of the pyridine ring.

Key Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1 v/v)

  • Temperature: 60–70°C

  • Catalyst: Conc. HCl (2–3 drops)

  • Reaction Time: 4–6 hours

The regioselectivity of subsequent cyclization reactions depends on the electronic nature of the arylhydrazone substituent. Electron-donating groups (e.g., methyl) favor pyridazinone formation, whereas electron-withdrawing groups promote nicotinate derivatives. To circumvent this limitation, the use of ammonium acetate as a cyclization agent facilitates pyridine ring closure while preserving the carboxylic acid functionality.

Cyclization with Active Methylene Reagents

The hydrazone intermediate undergoes cyclocondensation with active methylene compounds such as ethyl cyanoacetate or malononitrile to construct the pyridine core. For example, reacting 3-oxo-2-(2,3-dimethylphenylhydrazono)propanal with ethyl cyanoacetate in refluxing ethanol yields a 2-amino-5-arylazonicotinate precursor. Hydrolysis of the ester group under basic conditions (e.g., NaOH, 10% aq.) then generates the carboxylic acid moiety.

Optimization Insights :

  • Solvent : Ethanol or DMF enhances solubility of intermediates.

  • Base for Hydrolysis : Aqueous NaOH (10%) at 80°C for 3 hours achieves >90% conversion.

  • Yield : 65–72% over two steps (cyclization + hydrolysis).

Transition Metal-Catalyzed Cross-Coupling Approaches

ComponentQuantity/Parameter
2-Amino-5-bromopyridine-3-carboxylic acid1.0 equiv.
2,3-Dimethylphenylboronic acid1.2 equiv.
Pd(PPh₃)₄5 mol%
BaseK₂CO₃ (2.0 equiv.)
SolventDME/H₂O (4:1)
Temperature90°C, 12 hours
Yield58%

This method offers modularity but requires pre-functionalized pyridine precursors, which may limit scalability.

One-Pot Multicomponent Assembly

Hantzsch Pyridine Synthesis Adaptation

Adapting the Hantzsch dihydropyridine synthesis, a one-pot reaction between 2,3-dimethylbenzaldehyde, ethyl acetoacetate, and ammonium acetate constructs the pyridine ring with inherent amino and ester groups. Subsequent oxidation (e.g., with KMnO₄) and hydrolysis yield the carboxylic acid.

Reaction Scheme :

  • Condensation: 2,3-Dimethylbenzaldehyde + 2 equivalents ethyl acetoacetate → dihydropyridine ester.

  • Oxidation: KMnO₄ in acidic medium (H₂SO₄) → pyridine-3-carboxylic acid.

  • Amination: Nitration (HNO₃/H₂SO₄) at position 2, followed by reduction (H₂/Pd-C) → 2-amino derivative.

Challenges :

  • Regioselective nitration at position 2 requires precise temperature control (0–5°C).

  • Over-oxidation risks degrading the methyl substituents.

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing the pyridine core on a Wang resin enables sequential functionalization via Fmoc-based amino protection and carbodiimide-mediated carboxylic acid activation. This approach facilitates rapid screening of reaction conditions but necessitates specialized equipment.

Mechanistic Considerations and Byproduct Analysis

Competing Pathways in Cyclization

The electronic nature of the 2,3-dimethylphenyl group significantly influences cyclization outcomes. Electron-donating methyl groups stabilize transition states leading to pyridazinones, necessitating kinetic control (e.g., low-temperature catalysis) to favor pyridine formation.

Byproduct Identification

Common byproducts include:

  • Pyridazinone derivatives : From competing 6-π electrocyclic closure.

  • Decarboxylated analogs : Arising from excessive heating during hydrolysis.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine H-4), 7.45–7.30 (m, 3H, aryl-H), 6.85 (s, 2H, NH₂), 2.35 (s, 6H, CH₃).

  • IR (KBr) : 3340 cm⁻¹ (NH₂), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyridine ring and orthogonal orientation of the 2,3-dimethylphenyl group (Figure 1) . Key bond lengths and angles align with reported nicotinic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs are pyridinecarboxylic acids with variations in substituent positions and functional groups. Key examples include:

Compound Name CAS No. Substituents Similarity Score Key Features
6-Amino-3-pyridinecarboxylic acid 3167-49-5 Amino (C6), carboxylic acid (C3) 0.82 Lacks aromatic substituents; simpler structure
4-(6-Aminopyridin-3-yl)benzoic acid 222986-51-8 Phenyl (C5), carboxylic acid (C4) 0.82 Para-substituted phenyl group; distinct regiochemistry
2-Amino-4-pyridinecarboxylic acid 13362-28-2 Amino (C2), carboxylic acid (C4) 0.80 Carboxylic acid at C4; steric effects differ
2-Amino-5-methylnicotinic acid 532440-94-1 Methyl (C5), carboxylic acid (C3) 0.79 Smaller C5 substituent; reduced steric hindrance
5-Amino-3-pyridinecarboxylic acid - Amino (C5), carboxylic acid (C3) 0.74 Amino group at C5; positional isomer of target compound

Key Observations :

  • Substituent Position : The 2,3-dimethylphenyl group at C5 in the target compound introduces significant steric bulk compared to methyl or unsubstituted phenyl groups in analogs .
  • Electronic Effects: The carboxylic acid group at C3 enhances polarity and hydrogen-bonding capacity, which may improve solubility over ester or amide derivatives (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate in ) .
  • Similarity Scores: Compounds with para-substituted phenyl groups (e.g., 4-(6-Aminopyridin-3-yl)benzoic acid) exhibit higher similarity (0.82) than ortho/meta-substituted analogs, suggesting positional sensitivity in structural comparisons .

Challenges :

  • Regioselective introduction of the 2,3-dimethylphenyl group requires precise catalysis and protecting group strategies .
  • Carboxylic acid functionality may necessitate late-stage hydrolysis, complicating purification .

Biological Activity

2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an amino group, a dimethylphenyl substituent, and a carboxylic acid group, which contribute to its chemical reactivity and biological interactions.

Chemical Structure

The chemical structure of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_2

This structure includes:

  • An amino group (-NH₂) at the 2-position.
  • A dimethylphenyl group at the 5-position.
  • A carboxylic acid group (-COOH) at the 3-position.

Biological Activity Overview

Research has indicated that 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyridine derivatives, including 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid. The compound was tested against both Gram-positive and Gram-negative bacteria using the serial broth dilution method. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Activity of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic Acid

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus32High
Escherichia coli64Moderate
Candida albicans128Low

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, it displayed notable cytotoxic effects against Caco-2 cells (human colorectal carcinoma) with a viability reduction of approximately 39.8% compared to untreated controls .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving multiple derivatives of pyridine carboxylic acids, 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid was found to be one of the most effective compounds against Caco-2 cells, highlighting its potential as a lead compound in anticancer drug development .

The mechanism by which 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid exerts its biological effects is believed to involve the inhibition of key metabolic enzymes and disruption of cellular signaling pathways. Specifically, it may act as an enzyme inhibitor by binding to active sites on target proteins .

Comparison with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acidHighModerate
2-Amino-5-phenylpyridine-4-carboxylic acidModerateLow
2-Amino-5-(3,4-dimethylphenyl)pyridine-4-carboxylic acidLowHigh

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid, and how can purity be maximized?

A common approach involves multi-step reactions starting with functionalized pyridine precursors. For example:

  • Step 1 : Coupling of 2,3-dimethylphenylboronic acid (or derivatives) to a pyridine scaffold via Suzuki-Miyaura cross-coupling .
  • Step 2 : Introduction of the amino and carboxylic acid groups through nucleophilic substitution or catalytic hydrogenation.
  • Step 3 : Purification via recrystallization or preparative HPLC, ensuring >95% purity (common for structurally similar compounds, e.g., ).

Q. Critical parameters :

  • Temperature control (e.g., 60–80°C for coupling reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Use of catalysts (e.g., Pd-based for cross-coupling).

Q. How should researchers characterize the compound’s structural integrity and purity?

A combination of analytical techniques is recommended:

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., aromatic proton integration in ¹H NMR).
  • HPLC-MS : Assess purity and detect trace impurities (e.g., uses >95% purity thresholds).
  • X-ray crystallography : Resolve crystal structure using programs like SHELXL for refinement .
  • Elemental analysis : Validate empirical formula (e.g., C₁₄H₁₄N₂O₂).

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Likely soluble in DMSO, methanol, or aqueous buffers at pH >5 (carboxylic acid deprotonation enhances solubility).
  • Stability :
    • Store at –20°C in inert atmospheres to prevent oxidation (common for pyridine derivatives, ).
    • Avoid prolonged exposure to light due to aromatic instability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen protein targets.
  • Enzyme inhibition assays : Test activity against kinases or carboxylases (structural analogs in show kinase affinity).
  • Cellular models : Evaluate metabolic or anti-fibrotic effects using TGF-β signaling assays (inspired by related compounds in ).

Q. What crystallographic strategies resolve structural ambiguities or polymorphic forms?

  • Data collection : Use high-resolution synchrotron sources (≤1.0 Å resolution).
  • Refinement : Apply SHELXL for small-molecule refinement, addressing challenges like twinning or disorder .
  • Validation : Cross-check with computational tools (e.g., Mercury CSD) to validate hydrogen-bonding networks.

Q. Example refinement metrics :

ParameterTarget Range
R-factor<0.05
CCDC depositionRecommended

Q. How can computational modeling predict binding modes or pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase active sites).
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability (structural analogs in have logP ~2.5).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of substituents.

Q. How should contradictory data (e.g., biological activity vs. computational predictions) be addressed?

  • Replicate experiments : Confirm assay reproducibility under standardized conditions (pH, temperature).
  • Analyze stereochemistry : Chiral impurities (e.g., from synthesis) may skew results (use chiral HPLC, ).
  • Cross-validate models : Compare docking results with mutagenesis data to resolve discrepancies.

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